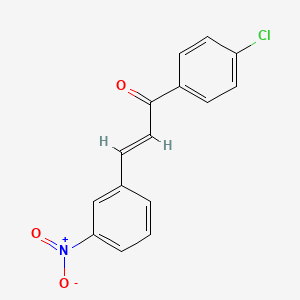

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Overview

Description

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-nitrophenyl group on either side of the propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize reaction times. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and solvent composition is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-chlorophenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the chlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of study in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcones such as:

- (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties. For instance, the presence of a methoxy group instead of a nitro group can significantly alter the compound’s electronic properties and its interaction with biological targets.

Biological Activity

(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a substituted chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential as pharmacologically active compounds, exhibiting properties such as anticancer, antibacterial, and antifungal activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClNO3, with a molecular weight of 287.7 g/mol. The compound features a conjugated system that enhances its reactivity and biological interactions.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.

- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range across different cell lines, indicating potent activity.

A study highlighted that the compound's structure allows it to interact with tubulin, disrupting microtubule dynamics essential for cell division, thus contributing to its anticancer efficacy .

Antibacterial and Antifungal Activity

The antibacterial properties of chalcones have also been documented. This compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria . Additionally, it showed antifungal activity against common pathogens such as Candida albicans, further supporting its potential as a therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, contributing to its antibacterial effects.

- Apoptosis Induction : In cancer cells, the compound promotes apoptosis through the activation of intrinsic pathways .

Case Studies

Several studies have focused on the synthesis and biological evaluation of chalcone derivatives, including this compound:

- Study on Anticancer Activity : A recent investigation demonstrated that this chalcone derivative inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 5 μM. The study concluded that the compound's structural features contributed significantly to its cytotoxic effects .

- Antibacterial Screening : In another study evaluating various chalcone derivatives, this compound was found effective against Staphylococcus aureus, with an MIC of 16 μg/mL. This highlights its potential as a lead compound for developing new antibacterial agents .

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGIRPUEYZMPRQ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.